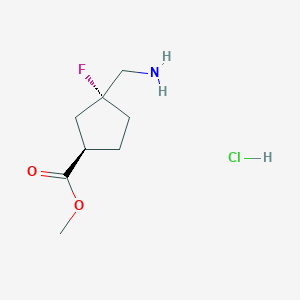

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride” is a complex organic compound. It contains a cyclopentane ring, which is a type of cycloalkane, and also has functional groups such as aminomethyl, fluorine, and carboxylate. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclopentane ring, followed by the introduction of the functional groups. The exact methods would depend on the specific reactions involved. For example, the aminomethyl group might be introduced through a reaction with a primary amine .Molecular Structure Analysis

The compound’s structure includes chiral centers, which are carbon atoms bonded to four different groups. These centers can exist in different configurations, known as R and S. The (1R,3R) in the compound’s name indicates the configuration of these chiral centers .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the aminomethyl group could participate in reactions with acids or bases, and the fluorine atom could be involved in nucleophilic substitution reactions .Scientific Research Applications

Synthesis and Structural Applications

- Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes : These complexes, synthesized through reactions involving amino acetate functionalization, have shown significant cytotoxicity against various human tumor cell lines, surpassing conventional drugs like doxorubicin and cisplatin in effectiveness (Basu Baul et al., 2009).

- Synthesis of 4-Substituted Carbocyclic 2,3-Dideoxy-3-C-Hydroxymethyl Nucleoside Analogues : These analogues, synthesized from enantiomerically pure compounds, were evaluated as potential anti-viral agents, highlighting the versatility of fluorine and hydroxy substituents in medical applications (Wachtmeister et al., 1999).

Novel Compound Synthesis

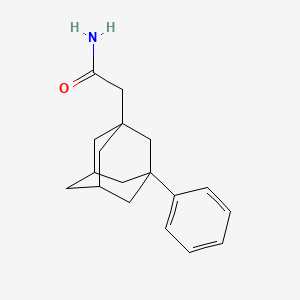

- Synthesis of 3-Fluoro-1-Aminoadamantane and Derivatives : The synthesized 3-fluoro-1-aminoadamantane, isolated as hydrochloride, exemplifies the process of creating novel compounds with potential applications in various scientific fields (Anderson et al., 1988).

- Synthesis of Potential Metabolites for Brain Imaging Agents : The synthesis of hydroxy metabolites of certain brain imaging agents demonstrates the role of such chemical compounds in enhancing our understanding of brain functions and disorders (Andersen et al., 1997).

Pharmacological Research

- Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide : The study of this compound highlights its potential as an antipsychotic agent, demonstrating the importance of such chemical structures in psychiatric medicine (Vanover et al., 2006).

Miscellaneous Applications

- Substituent Effects on Rates and Stereoselectivities of Conrotatory Electrocyclic Reactions : This study provides insight into the impact of various substituents, including amino and fluoro groups, on the rates and outcomes of key chemical reactions (Niwayama et al., 1996).

- Synthesis of Optically Active Fluoroadamantane Derivative : Demonstrates the creation of enantiomerically pure compounds with potential in various scientific and pharmaceutical applications (Aoyama & Hara, 2013).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2.ClH/c1-12-7(11)6-2-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H/t6-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHRVCDIDAEXIA-CIRBGYJCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)(CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@](C1)(CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide hydrochloride](/img/structure/B2534434.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid](/img/structure/B2534437.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide](/img/structure/B2534442.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2534443.png)

![2-Cyclopropyl-5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2534447.png)

![N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2534449.png)

![Methyl 3-bromo-4-[(E)-2-(2-cyanopyrimidin-4-yl)ethenyl]benzoate](/img/structure/B2534450.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2534454.png)